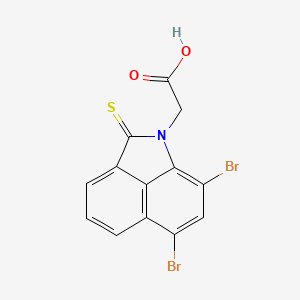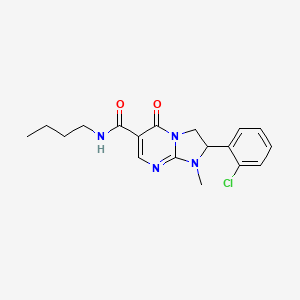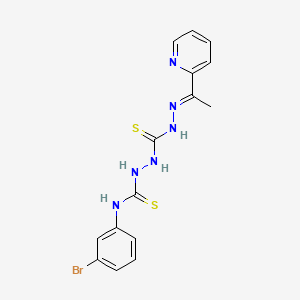
Estra-1,3,5(10)-trien-17-aminium, 3-(2-(diethylmethylammonio)ethoxy)-N,N,N-trimethyl-, diiodide, (17-beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estra-1,3,5(10)-trien-17-aminium, 3-(2-(diethylmethylammonio)ethoxy)-N,N,N-trimethyl-, diiodide, (17-beta)- is a synthetic compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-trien-17-aminium, 3-(2-(diethylmethylammonio)ethoxy)-N,N,N-trimethyl-, diiodide, (17-beta)- involves multiple steps. The process typically begins with the preparation of the core structure, followed by the introduction of the aminium and diiodide groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce large quantities of the compound efficiently.
化学反応の分析
Types of Reactions
Estra-1,3,5(10)-trien-17-aminium, 3-(2-(diethylmethylammonio)ethoxy)-N,N,N-trimethyl-, diiodide, (17-beta)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
科学的研究の応用
Estra-1,3,5(10)-trien-17-aminium, 3-(2-(diethylmethylammonio)ethoxy)-N,N,N-trimethyl-, diiodide, (17-beta)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies related to cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism of action of Estra-1,3,5(10)-trien-17-aminium, 3-(2-(diethylmethylammonio)ethoxy)-N,N,N-trimethyl-, diiodide, (17-beta)- involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
Estradiol: A naturally occurring estrogen with similar structural features.
Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with applications in osteoporosis treatment.
Uniqueness
Estra-1,3,5(10)-trien-17-aminium, 3-(2-(diethylmethylammonio)ethoxy)-N,N,N-trimethyl-, diiodide, (17-beta)- is unique due to its specific chemical structure, which imparts distinct biological activities. Unlike other similar compounds, it may exhibit a different spectrum of activity, making it valuable for specific therapeutic applications.
特性
CAS番号 |
142575-14-2 |
|---|---|
分子式 |
C28H48I2N2O |
分子量 |
682.5 g/mol |
IUPAC名 |
diethyl-methyl-[2-[[(8R,9S,13S,14S,17S)-13-methyl-17-(trimethylazaniumyl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C28H48N2O.2HI/c1-8-30(7,9-2)18-19-31-22-11-13-23-21(20-22)10-12-25-24(23)16-17-28(3)26(25)14-15-27(28)29(4,5)6;;/h11,13,20,24-27H,8-10,12,14-19H2,1-7H3;2*1H/q+2;;/p-2/t24-,25-,26+,27+,28+;;/m1../s1 |
InChIキー |
FOCGJZBCYHVLGN-CGAZJHLKSA-L |
異性体SMILES |
CC[N+](C)(CC)CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4[N+](C)(C)C)C.[I-].[I-] |
正規SMILES |
CC[N+](C)(CC)CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4[N+](C)(C)C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


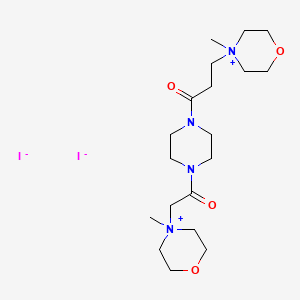

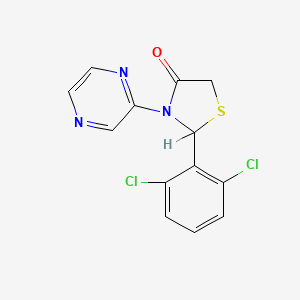
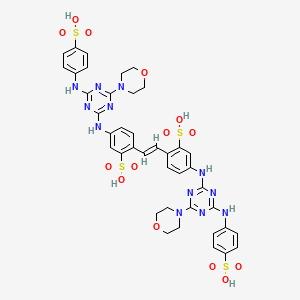
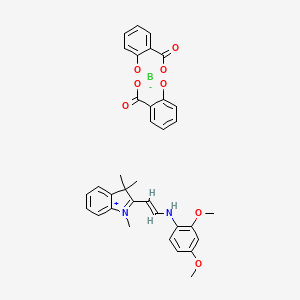


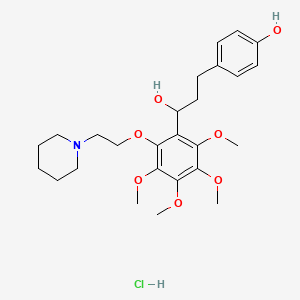

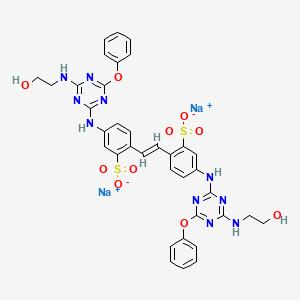
![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)
